4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Description

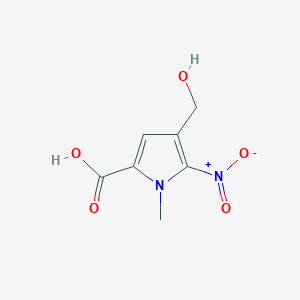

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a nitro-substituted pyrrole derivative characterized by a hydroxymethyl (-CH2OH) group at position 4, a methyl group at position 1, and a nitro (-NO2) group at position 5 on the pyrrole ring.

Properties

CAS No. |

304015-82-5 |

|---|---|

Molecular Formula |

C7H8N2O5 |

Molecular Weight |

200.15 g/mol |

IUPAC Name |

4-(hydroxymethyl)-1-methyl-5-nitropyrrole-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O5/c1-8-5(7(11)12)2-4(3-10)6(8)9(13)14/h2,10H,3H2,1H3,(H,11,12) |

InChI Key |

XHMAHGRLAGQVNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=C1[N+](=O)[O-])CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by hydroxymethylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

- Oxidation of the hydroxymethyl group yields 4-(Carboxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.

- Reduction of the nitro group forms 4-(Hydroxymethyl)-1-methyl-5-amino-1H-pyrrole-2-carboxylic acid.

- Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and synthesis challenges of related pyrrole-2-carboxylic acid derivatives:

Reactivity and Functional Group Effects

- Nitro Group (-NO2): Present in the target compound and 4-bromo-5-nitro derivative , this group strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~1–2) and directing electrophilic attacks to meta/para positions. It also confers stability against oxidation but may pose synthesis hazards (e.g., nitration with fuming HNO3).

- However, it may introduce instability under acidic or oxidative conditions.

- Halogens (Br, Cl) : In 4-bromo and 4-chloro derivatives , halogens increase molecular weight and electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki). Bromine’s larger size may sterically hinder reactions compared to chlorine.

Biological Activity

4-(Hydroxymethyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid, also known by its CAS number 304015-82-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C7H8N2O5

- Molecular Weight: 200.15 g/mol

- CAS Number: 304015-82-5

Pharmacological Properties

Research indicates that compounds within the pyrrole family, including this compound, exhibit a range of biological activities. These include:

-

Antimicrobial Activity:

- The compound has shown promise in inhibiting the growth of various bacterial strains, particularly those resistant to conventional antibiotics.

- A study highlighted that modifications to the pyrrole structure can enhance its activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting a potential role in treating drug-resistant tuberculosis .

-

Anti-inflammatory Effects:

- Pyrrole derivatives have been investigated for their anti-inflammatory properties. The presence of nitro and hydroxymethyl groups may contribute to these effects by modulating inflammatory pathways.

- Cytotoxicity:

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways:

- Research indicates that pyrrole derivatives can inhibit enzymes critical for bacterial cell wall synthesis, particularly targeting the MmpL3 protein in M. tuberculosis.

- Disruption of Cellular Processes:

Table 1: Summary of Biological Activities

Case Study: Anti-Tuberculosis Activity

In a significant study focusing on the structure-activity relationship (SAR) of pyrrole derivatives, it was found that compounds similar to this compound had potent anti-TB activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL. This study demonstrated that structural modifications could significantly enhance efficacy against resistant strains while maintaining low toxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.